N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide
Description
This compound features a benzimidazole core fused to a substituted pyrrole ring. Key structural elements include:
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C23H24N4O/c1-4-20(28)26-23-21(22-24-18-12-8-9-13-19(18)25-22)15(2)16(3)27(23)14-17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3,(H,24,25)(H,26,28) |
InChI Key |
WWDUYFUECRODFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole ring is then synthesized separately, often involving the reaction of an appropriate aldehyde with an amine under acidic conditions . The final step involves coupling the benzimidazole and pyrrole rings through a series of reactions, including alkylation and amide formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrole ring can also interact with various enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrrole-benzimidazole core distinguishes it from simpler benzimidazole-alkylamide derivatives (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]propanamide).
- Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed C–H functionalization.
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The target compound’s hydrophobicity (benzyl, dimethyl) likely reduces aqueous solubility compared to the more polar N-(2-Hydroxy...benzamide .
- Both benzimidazole-containing compounds exhibit strong π-π interactions, which could stabilize molecular aggregates or protein-ligand complexes .
Reactivity and Functional Interactions
- Target Compound : The pyrrole ring may undergo electrophilic substitution, while the benzimidazole and amide groups participate in hydrogen bonding. Steric hindrance from dimethyl groups could slow reaction kinetics.
- N-[3-(1H-benzimidazol-2-yl)propyl]propanamide : The flexible propyl chain allows conformational adaptability, enhancing interactions with enzymes or receptors.
- N-(2-Hydroxy...benzamide : The hydroxyl group enables coordination to metal catalysts, making it suitable for C–H activation reactions.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 316.4 g/mol. Its structure includes a benzimidazole moiety, which is often associated with various biological activities, including anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. The detailed synthetic route can vary but generally involves the following steps:
- Preparation of Benzimidazole Derivative : The initial step often includes the synthesis of the benzimidazole core through the reaction of o-phenylenediamine with appropriate aldehydes or ketones.
- Formation of Pyrrole Ring : The subsequent step involves cyclization to form the pyrrole ring, which is crucial for the compound's biological activity.
- Final Coupling Reaction : The final step usually consists of coupling the benzimidazole and pyrrole derivatives with a propanamide moiety to yield the target compound.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including pancreatic cancer (MIA PaCa-2) and lung cancer (A549) cells.
Mechanisms of Action :
- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a critical pathway in cell growth and proliferation. This inhibition leads to increased autophagy levels at basal conditions while disrupting autophagic flux under nutrient-replete conditions .
Structure-Activity Relationship (SAR)
Preliminary SAR studies have indicated that modifications to the benzimidazole and pyrrole components can significantly influence the compound's potency and selectivity against cancer cells. For instance, variations in substituents on the benzyl group have been linked to enhanced antiproliferative activity .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into their potential therapeutic applications:
- Study on Pyrazole Derivatives : Research on similar pyrazole-based compounds has revealed their ability to induce apoptosis in cancer cells and modulate autophagy pathways .
- Clinical Relevance : A study focusing on compounds with similar structural motifs highlighted their effectiveness against solid tumors under metabolic stress conditions, suggesting that this compound could be developed as a targeted therapy for challenging cancers .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | 0.5 | mTORC1 inhibition |
| Pyrazole Derivative A | A549 | 49.85 | Induces apoptosis |
| Benzimidazole Derivative B | Various | 26 | Autophagy modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
